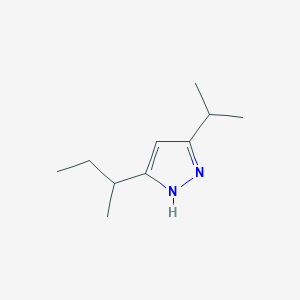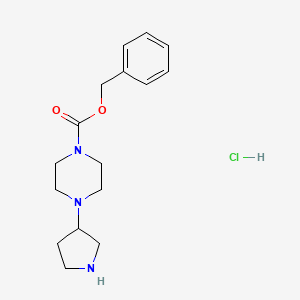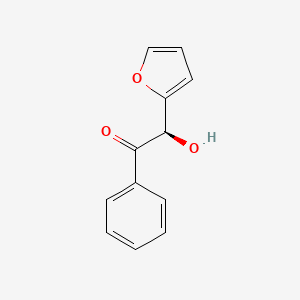![molecular formula C9H8FNO2 B12892527 4-(Fluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12892527.png)
4-(Fluoromethyl)-2-methoxybenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Fluoromethyl)-2-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoromethyl group at the 4-position and a methoxy group at the 2-position on the benzoxazole ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-2-methoxybenzo[d]oxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an ortho-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzoxazole ring using reagents such as methyl iodide in the presence of a base.
Fluoromethylation: The fluoromethyl group can be introduced using a fluoromethylating agent such as fluoromethyl iodide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction times and costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(Fluoromethyl)-2-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
4-(Fluoromethyl)-2-methoxybenzo[d]oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-(Fluoromethyl)-2-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-methoxybenzo[d]oxazole: Similar structure but lacks the fluorine atom.
4-(Chloromethyl)-2-methoxybenzo[d]oxazole: Contains a chloromethyl group instead of a fluoromethyl group.
2-Methoxybenzo[d]oxazole: Lacks the substituent at the 4-position.
Uniqueness
4-(Fluoromethyl)-2-methoxybenzo[d]oxazole is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug design.
Propiedades
Fórmula molecular |
C9H8FNO2 |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
4-(fluoromethyl)-2-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8FNO2/c1-12-9-11-8-6(5-10)3-2-4-7(8)13-9/h2-4H,5H2,1H3 |
Clave InChI |
PCJRXDCPWTWWLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=CC=C2O1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


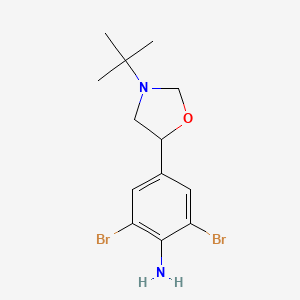
![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12892454.png)
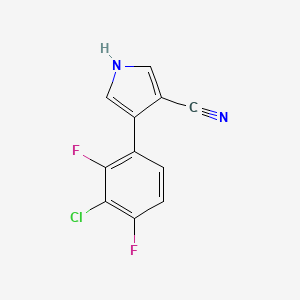
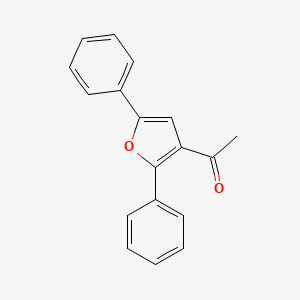

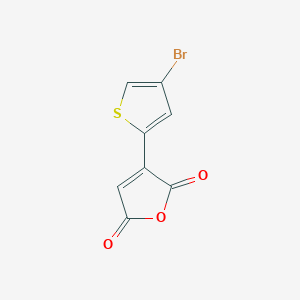
![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)
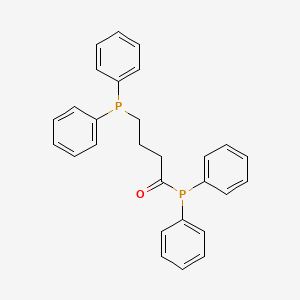
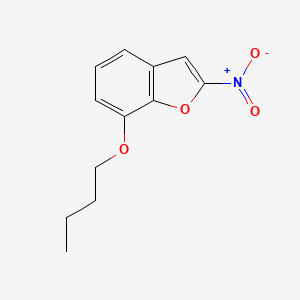
![4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12892520.png)
